molecular formula C17H14BrFN2O B11561168 4-bromo-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide

4-bromo-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide

Cat. No.: B11561168
M. Wt: 361.2 g/mol
InChI Key: PDKXJRCFKBKIKF-SACOBIQUSA-N
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Description

4-bromo-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide is a complex organic compound that features both bromine and fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide typically involves the condensation of 4-bromobenzohydrazide with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

4-bromo-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluorobiphenyl
  • (3E)-4-(5-bromo-2-fluorophenyl)but-3-en-2-one
  • Benzamide, N-(4-fluorophenyl)-2-bromo-

Uniqueness

4-bromo-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide is unique due to its specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C17H14BrFN2O

Molecular Weight

361.2 g/mol

IUPAC Name

4-bromo-N-[(E)-[(E)-4-(2-fluorophenyl)but-3-en-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H14BrFN2O/c1-12(6-7-13-4-2-3-5-16(13)19)20-21-17(22)14-8-10-15(18)11-9-14/h2-11H,1H3,(H,21,22)/b7-6+,20-12+

InChI Key

PDKXJRCFKBKIKF-SACOBIQUSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C=C/C2=CC=CC=C2F

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Br)C=CC2=CC=CC=C2F

Origin of Product

United States

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